N-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycyl-L-alanine
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Overview
Description
2-(2-{2-[(4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}ACETAMIDO)PROPANOIC ACID is a complex organic compound that features a chromen-7-yl moiety, which is a derivative of coumarin. This compound is known for its photoactive properties and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-{2-[(4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}ACETAMIDO)PROPANOIC ACID typically involves the esterification of a biopolymer with 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid. This process is facilitated by the activation of the carboxylic acid with N,N′-carbonyldiimidazole . The product is then modified with cationic carboxylic acids such as 3-carboxypropyltrimethylammonium chloride .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification reactions under controlled conditions to ensure high yield and purity. The use of solvents like acetone and ethanol for washing and precipitation is common to purify the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2-{2-[(4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}ACETAMIDO)PROPANOIC ACID undergoes various chemical reactions, including:
Esterification: Formation of esters by reacting with alcohols.
Substitution: Replacement of functional groups with others, such as sulfonylation.
Photodimerization: Light-induced dimer formation, particularly in photoactive derivatives.
Common Reagents and Conditions
N,N′-Carbonyldiimidazole: Used for activating carboxylic acids.
Benzenesulfonyl Chloride: Used in sulfonylation reactions.
UV Light: Employed in photodimerization reactions.
Major Products
The major products formed from these reactions include various esters, sulfonates, and photodimers, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(2-{2-[(4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}ACETAMIDO)PROPANOIC ACID has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of photoactive polymers and smart materials.
Biology: Studied for its role in light-triggered biological processes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial activity.
Industry: Utilized in the production of advanced materials with tailored properties.
Mechanism of Action
The mechanism of action of 2-(2-{2-[(4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}ACETAMIDO)PROPANOIC ACID involves its photoactive properties. The chromen-7-yl moiety absorbs light, leading to photochemical reactions such as photodimerization . These reactions can alter the physical and chemical properties of the compound, making it useful in various applications.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-2-oxo-2H-chromen-7-yl benzenesulfonate: Another derivative of coumarin with similar photoactive properties.
8-Iodo-4-methyl-2-oxo-2H-chromen-7-yl benzenesulfonate: A related compound with additional iodine substitution.
Uniqueness
2-(2-{2-[(4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}ACETAMIDO)PROPANOIC ACID is unique due to its specific structure, which allows for a wide range of chemical modifications and applications. Its ability to undergo photodimerization and other light-induced reactions makes it particularly valuable in the development of smart materials and advanced polymers .
Properties
Molecular Formula |
C17H18N2O7 |
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Molecular Weight |
362.3 g/mol |
IUPAC Name |
(2S)-2-[[2-[[2-(4-methyl-2-oxochromen-7-yl)oxyacetyl]amino]acetyl]amino]propanoic acid |
InChI |
InChI=1S/C17H18N2O7/c1-9-5-16(22)26-13-6-11(3-4-12(9)13)25-8-15(21)18-7-14(20)19-10(2)17(23)24/h3-6,10H,7-8H2,1-2H3,(H,18,21)(H,19,20)(H,23,24)/t10-/m0/s1 |
InChI Key |
PAZDWXRCHZQMKK-JTQLQIEISA-N |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NCC(=O)N[C@@H](C)C(=O)O |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NCC(=O)NC(C)C(=O)O |
Origin of Product |
United States |
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